molecular formula C12H6N4O5 B11482059 8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one

8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B11482059
M. Wt: 286.20 g/mol
InChI Key: ODCUGVSBJWQWNL-UHFFFAOYSA-N
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Description

8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one is a heterocyclic compound that belongs to the class of pyridoquinazolinones This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to a quinazolinone moiety

Preparation Methods

The synthesis of 8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one typically involves the reaction of 2-aminopyridine with appropriate nitro-substituted benzoyl chlorides. One common method includes refluxing the reactants in toluene in the presence of a base such as triethylamine . This reaction leads to the formation of N,N’-diaroylpyridinium salts, which are then cyclized to yield the desired pyridoquinazolinone derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups. Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H6N4O5

Molecular Weight

286.20 g/mol

IUPAC Name

8,10-dinitropyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C12H6N4O5/c17-12-8-5-7(15(18)19)6-9(16(20)21)11(8)14-4-2-1-3-10(14)13-12/h1-6H

InChI Key

ODCUGVSBJWQWNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C3=C(N2C=C1)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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